2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride 25E-NBOH (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 1539266-40-4
VCID: VC4346515
InChI: InChI=1S/C19H25NO3.ClH/c1-4-14-11-19(23-3)15(12-18(14)22-2)9-10-20-13-16-7-5-6-8-17(16)21;/h5-8,11-12,20-21H,4,9-10,13H2,1-3H3;1H
SMILES: CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2O)OC.Cl
Molecular Formula: C19H26ClNO3
Molecular Weight: 351.87

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

CAS No.: 1539266-40-4

Cat. No.: VC4346515

Molecular Formula: C19H26ClNO3

Molecular Weight: 351.87

* For research use only. Not for human or veterinary use.

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride - 1539266-40-4

Specification

CAS No. 1539266-40-4
Molecular Formula C19H26ClNO3
Molecular Weight 351.87
IUPAC Name 2-[[2-(4-ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C19H25NO3.ClH/c1-4-14-11-19(23-3)15(12-18(14)22-2)9-10-20-13-16-7-5-6-8-17(16)21;/h5-8,11-12,20-21H,4,9-10,13H2,1-3H3;1H
Standard InChI Key SYBINTRPEZWFLZ-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenol group (C6H5OH) linked via a methylene bridge (-CH2-) to a secondary amine, which is further connected to a 4-ethyl-2,5-dimethoxyphenethyl moiety. The hydrochloride salt form introduces a chloride ion, enhancing solubility in polar solvents . The full molecular formula is C19H26ClNO3, with a molecular weight of 351.87 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1539266-40-4
IUPAC Name2-[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol; hydrochloride
Molecular FormulaC19H26ClNO3
Molecular Weight351.87 g/mol
SMILESCOC1=CC(=C(CC)C=C1OC)CCNCC2=CC=CC=C2O.Cl

Solubility and Stability

The compound exhibits moderate solubility in organic solvents such as dimethylformamide (DMF: 10 mg/ml), dimethyl sulfoxide (DMSO: 3 mg/ml), and ethanol (5 mg/ml) . Aqueous solubility is limited but improves in phosphate-buffered saline (PBS) at pH 7 when mixed with DMF (0.09 mg/ml) . Stability data are unavailable, but analogs in the NBOH class are sensitive to light and humidity, necessitating storage at -20°C .

Synthesis and Chemical Behavior

Hypothetical Synthesis Pathways

While no published protocols exist for this specific compound, synthesis likely follows strategies used for analogous phenethylamines:

  • Formation of the Phenethylamine Backbone: Reacting 4-ethyl-2,5-dimethoxyphenethylamine with formaldehyde and phenol under reductive amination conditions.

  • Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in an anhydrous solvent like diethyl ether.

Key challenges include optimizing reaction temperatures (40–60°C) and controlling stoichiometry to avoid side products such as N-alkylated derivatives.

Analytical Characterization

Hypothetical characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy, ethyl, and methylene groups.

  • High-Resolution Mass Spectrometry (HRMS): For verifying the molecular formula .

Pharmacological Profile

Receptor Affinity and Mechanism of Action

As a structural analog of 25E-NBOH, this compound is hypothesized to act as a high-affinity agonist at serotonin 5-HT2A receptors (Ki < 1 nM) . In vitro studies on related NBOH compounds demonstrate full agonism at 5-HT2A and 5-HT2C receptors, with negligible activity at dopamine or norepinephrine transporters . This selectivity suggests a mechanism centered on hallucinogenic effects mediated by cortical serotonin signaling .

Behavioral and Physiological Effects

Limited preclinical data exist, but analogs such as 25B-NBOH and 25E-NBOH produce:

  • Locomotor Suppression: In mice at doses ≥10 mg/kg .

  • Hyperthermia and Serotonin Syndrome: At higher doses (30–100 mg/kg), linked to excessive 5-HT2A activation .

Research Applications and Findings

Neuroscience and Psychiatry

The compound’s structural features make it a candidate for:

  • Psychoactive Drug Development: As a tool compound to study 5-HT2A-mediated behaviors .

  • Neuroimaging Studies: Radiolabeled versions could map serotonin receptor distribution in vivo .

Toxicology and Risk Assessment

Case reports associate NBOH analogs with severe adverse events, including:

  • Acute Sympathomimetic Toxicity: Tachycardia, hypertension, and hyperthermia .

  • Long-Term Neurocognitive Deficits: Observed in chronic users of related substances .

SupplierPurityPackagingPrice (USD)
Cayman Chemical≥98%1 mg70
AK ScientificN/A5 mg440

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